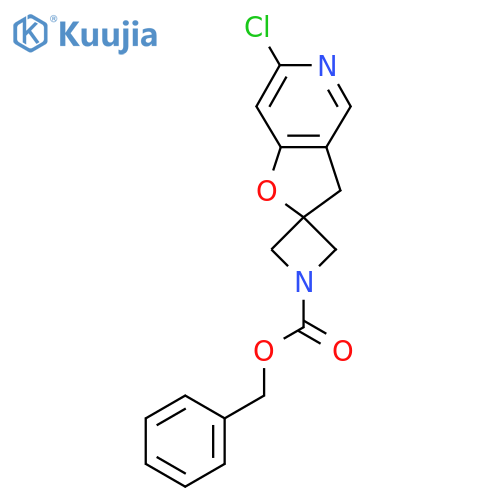Cas no 2680726-11-6 (benzyl 6'-chloro-3'H-spiroazetidine-3,2'-furo3,2-cpyridine-1-carboxylate)
ベンジル 6'-クロロ-3'H-スピロアゼチジン-3,2'-フロ[3,2-c]ピリジン-1-カルボキシレートは、スピロ環構造とアゼチジン環を有する複素環化合物です。分子内にクロロ基とベンジルオキシカルボニル保護基を備えており、高い反応性と多様な修飾可能性を示します。特に医薬品中間体としての応用が期待され、複雑な骨格構築や官能基変換に適した特性を有しています。結晶性が良好で取り扱い性に優れ、有機合成化学における精密反応での利用が可能です。

2680726-11-6 structure
商品名:benzyl 6'-chloro-3'H-spiroazetidine-3,2'-furo3,2-cpyridine-1-carboxylate
benzyl 6'-chloro-3'H-spiroazetidine-3,2'-furo3,2-cpyridine-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- EN300-28295674
- 2680726-11-6
- benzyl 6'-chloro-3'H-spiro[azetidine-3,2'-furo[3,2-c]pyridine]-1-carboxylate
- benzyl 6'-chloro-3'H-spiroazetidine-3,2'-furo3,2-cpyridine-1-carboxylate
-
- インチ: 1S/C17H15ClN2O3/c18-15-6-14-13(8-19-15)7-17(23-14)10-20(11-17)16(21)22-9-12-4-2-1-3-5-12/h1-6,8H,7,9-11H2
- InChIKey: OHYPPFDQMLHDRZ-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC2=C(C=N1)CC1(CN(C(=O)OCC3C=CC=CC=3)C1)O2
計算された属性
- せいみつぶんしりょう: 330.0771200g/mol
- どういたいしつりょう: 330.0771200g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 23
- 回転可能化学結合数: 3
- 複雑さ: 449
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 51.7Ų
benzyl 6'-chloro-3'H-spiroazetidine-3,2'-furo3,2-cpyridine-1-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-28295674-0.25g |
benzyl 6'-chloro-3'H-spiro[azetidine-3,2'-furo[3,2-c]pyridine]-1-carboxylate |
2680726-11-6 | 95.0% | 0.25g |
$2687.0 | 2025-03-19 | |
| Enamine | EN300-28295674-10g |
benzyl 6'-chloro-3'H-spiro[azetidine-3,2'-furo[3,2-c]pyridine]-1-carboxylate |
2680726-11-6 | 10g |
$12560.0 | 2023-09-07 | ||
| Enamine | EN300-28295674-5.0g |
benzyl 6'-chloro-3'H-spiro[azetidine-3,2'-furo[3,2-c]pyridine]-1-carboxylate |
2680726-11-6 | 95.0% | 5.0g |
$8470.0 | 2025-03-19 | |
| Enamine | EN300-28295674-0.05g |
benzyl 6'-chloro-3'H-spiro[azetidine-3,2'-furo[3,2-c]pyridine]-1-carboxylate |
2680726-11-6 | 95.0% | 0.05g |
$2454.0 | 2025-03-19 | |
| Enamine | EN300-28295674-0.1g |
benzyl 6'-chloro-3'H-spiro[azetidine-3,2'-furo[3,2-c]pyridine]-1-carboxylate |
2680726-11-6 | 95.0% | 0.1g |
$2571.0 | 2025-03-19 | |
| Enamine | EN300-28295674-0.5g |
benzyl 6'-chloro-3'H-spiro[azetidine-3,2'-furo[3,2-c]pyridine]-1-carboxylate |
2680726-11-6 | 95.0% | 0.5g |
$2804.0 | 2025-03-19 | |
| Enamine | EN300-28295674-2.5g |
benzyl 6'-chloro-3'H-spiro[azetidine-3,2'-furo[3,2-c]pyridine]-1-carboxylate |
2680726-11-6 | 95.0% | 2.5g |
$5724.0 | 2025-03-19 | |
| Enamine | EN300-28295674-1.0g |
benzyl 6'-chloro-3'H-spiro[azetidine-3,2'-furo[3,2-c]pyridine]-1-carboxylate |
2680726-11-6 | 95.0% | 1.0g |
$2921.0 | 2025-03-19 | |
| Enamine | EN300-28295674-5g |
benzyl 6'-chloro-3'H-spiro[azetidine-3,2'-furo[3,2-c]pyridine]-1-carboxylate |
2680726-11-6 | 5g |
$8470.0 | 2023-09-07 | ||
| Enamine | EN300-28295674-10.0g |
benzyl 6'-chloro-3'H-spiro[azetidine-3,2'-furo[3,2-c]pyridine]-1-carboxylate |
2680726-11-6 | 95.0% | 10.0g |
$12560.0 | 2025-03-19 |
benzyl 6'-chloro-3'H-spiroazetidine-3,2'-furo3,2-cpyridine-1-carboxylate 関連文献
-
Xia Zhao,Bucheng Li,Jinfei Wei New J. Chem., 2021,45, 10409-10417
-
Seokjin Moon,Yuh Hijikata Phys. Chem. Chem. Phys., 2019,21, 12112-12120
-
Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466
2680726-11-6 (benzyl 6'-chloro-3'H-spiroazetidine-3,2'-furo3,2-cpyridine-1-carboxylate) 関連製品
- 2227714-31-8(rac-(1R,2S)-2-(4-methanesulfonylphenyl)cyclopropan-1-amine)
- 326919-69-1(ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate)
- 1394780-04-1(5,6-dichloro-N-methyl-N-(pyridin-3-yl)methylpyridine-3-sulfonamide)
- 2877632-90-9(1-[(1,4-dioxan-2-yl)methyl]-4-methyl-1H-pyrazole)
- 31654-38-3(DL-a-Bromopropionyl-DL-alanine)
- 1343960-81-5((3-CHLORO-4-FLUOROPHENYL)(FURAN-3-YL)METHANOL)
- 64028-63-3(5-Norbornene-2-carboxylic tetrahydrofurfurylester)
- 2227850-82-8((1R)-3-amino-1-5-fluoro-2-(trifluoromethyl)phenylpropan-1-ol)
- 172514-47-5(4-amino-2,6-dichlorobenzene-1-sulfonamide)
- 624-75-9(Iodoacetonitrile)
推奨される供給者
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
